

Technical Guide: History and Development of Pyrazole-4-Carboxamide Building Blocks

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Compound of Interest

Compound Name: 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

CAS No.: 1803586-13-1

Cat. No.: B1529003

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Executive Summary

The pyrazole-4-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemical discovery. Distinguished by its unique electronic profile, hydrogen-bonding capability, and metabolic stability, this motif has become the cornerstone of the succinate dehydrogenase inhibitor (SDHI) fungicide revolution and a critical template for kinase inhibitors in oncology. This guide analyzes the structural evolution, synthetic methodologies, and strategic application of these building blocks, providing researchers with a roadmap for utilizing this scaffold in high-affinity ligand design.

Historical Context & Structural Significance[1]

The Evolution from Antipyrine to Targeted Ligands

While pyrazoles have been known since Ludwig Knorr's synthesis of antipyrine in 1883, the specific elevation of the pyrazole-4-carboxamide did not occur until the late 20th century. Early pyrazole chemistry focused on the 5-pyrazolone core (analgesics/dyes).[1] The shift to the 4-carboxamide arose from the need for bioisosteres of benzamides and nicotinamides that offered improved solubility and distinct dipole vectors.

The Agrochemical Turning Point (2000s): The true industrial validation of this scaffold arrived with the second and third generation of SDHI fungicides. Early SDHIs (e.g., Carboxin, 1960s)

utilized oxathiin rings. Discovery chemists found that replacing these labile rings with a 1-methyl-3-(difluoromethyl)pyrazole-4-carboxamide core dramatically enhanced potency and environmental stability. This led to blockbuster agents like Fluxapyroxad and Penthiopyrad.

Structural Logic: Why the 4-Position?

The pyrazole ring is a

-excessive heterocycle.[2]

- N1 Position: Controls lipophilicity and metabolic clearance (often substituted with methyl or aryl groups).
- C3/C5 Positions: Steric gatekeepers. Substituents here (e.g.,
,
) lock the conformation of the amide bond relative to the ring.
- C4 Position (The Nexus): This is the preferred site for electrophilic substitution.[2] Placing the carboxamide here creates a "push-pull" system where the pyrazole acts as an electron donor to the carbonyl, modulating the pKa of the amide proton.

Key Interaction: In kinase inhibitors and SDHs, the amide proton (NH) typically acts as a hydrogen bond donor to a backbone carbonyl or a specific residue (e.g., Trp173 in SDH), while the carbonyl oxygen accepts a hydrogen bond, often creating a bidentate anchor.

Synthetic Evolution and Methodologies

The synthesis of pyrazole-4-carboxamides has evolved from classical cyclizations to modern C-H functionalization.

Route A: The Classical Knorr-Type Cyclization (Bottom-Up)

This is the industry standard for scalability. It involves the condensation of hydrazines with poly-functionalized 1,3-dicarbonyl equivalents.[2]

- Mechanism: Hydrazine attacks the most electrophilic carbonyl of a 2-alkoxymethylen-3-ketoester.
- Regioselectivity Challenge: Controlling whether the hydrazine attacks the ketone or the enol ether determines the N1/C3 vs. N1/C5 substitution pattern.
- Validation: Regiochemistry is typically confirmed via NOE (Nuclear Overhauser Effect) NMR studies between the N1-methyl and C5-proton/substituent.

Route B: Vilsmeier-Haack Formylation (Late-Stage)

Used when the pyrazole core is already established.

- Substrate: A pre-formed pyrazole (e.g., 1-phenyl-3-methylpyrazole).
- Reagent:

/ DMF.
- Intermediate: 4-formylpyrazole.
- Conversion: Oxidation to acid (using

or

) followed by amide coupling, or direct oxidative amidation.

Route C: Halogen-Magnesium Exchange (The Functional Handle)

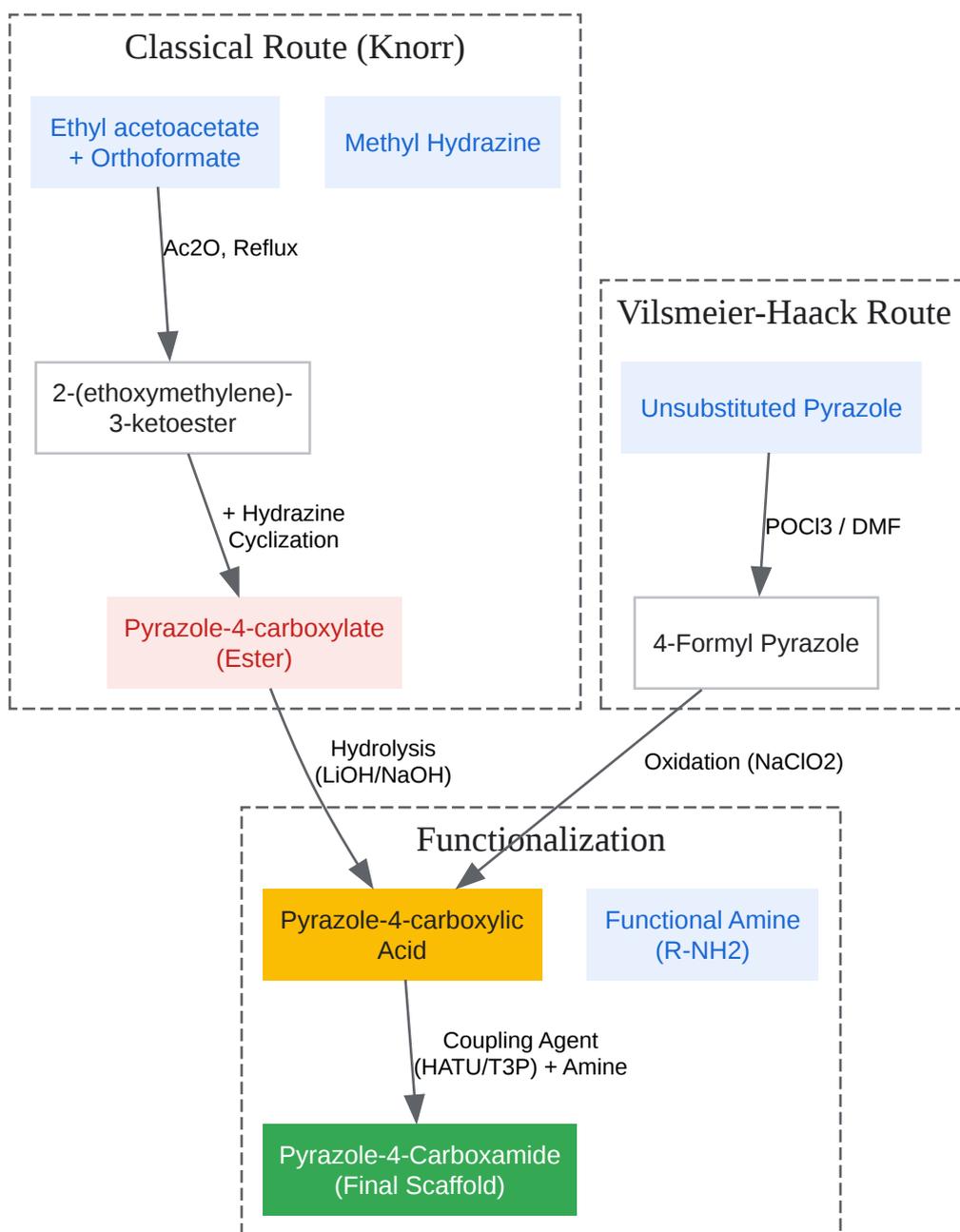
For accessing complex derivatives not possible via Knorr.

- Substrate: 4-iodopyrazole.
- Reagent:

(Turbo Grignard).
- Electrophile: Isocyanates (yields carboxamide directly) or

(yields acid).

Visualization of Synthetic Workflows



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Caption: Comparative synthetic workflows for generating pyrazole-4-carboxamide building blocks. The Knorr route (left) is preferred for de novo synthesis, while Vilsmeier-Haack (right) allows late-stage functionalization.

Experimental Protocol: Synthesis of a Core Building Block

Target: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid This is the "billion-dollar intermediate" used in Fluxapyroxad and Bixafen.

Step 1: Claisen Condensation

- Reagents: Ethyl 4,4-difluoroacetoacetate (1.0 eq), Triethyl orthoformate (2.0 eq), Acetic anhydride (2.5 eq).
- Procedure: Reflux the mixture at 130°C for 4–6 hours. Monitor by TLC for the disappearance of the acetoacetate.
- Workup: Remove volatiles under reduced pressure to yield the intermediate ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate as an oil. Use directly without purification.

Step 2: Cyclization (The Critical Regioselective Step)

- Reagents: Crude intermediate from Step 1, Methyl hydrazine (1.1 eq), Ethanol (solvent).
- Cooling: Cool the ethanolic solution of the intermediate to -10°C. Causality: Low temperature favors the kinetic attack at the ethoxymethylene carbon over the ketone, improving regioselectivity.
- Addition: Add methyl hydrazine dropwise over 30 minutes.
- Reaction: Allow to warm to RT and stir for 2 hours.
- Purification: Concentrate and recrystallize from hexanes/EtOAc. The major isomer is the desired 1-methyl-3-(difluoromethyl) ester.

Step 3: Hydrolysis to the Free Acid

- Reagents: Pyrazole ester, NaOH (2M aq), THF/MeOH (1:1).
- Procedure: Stir at RT for 2 hours.

- Workup: Acidify with 1M HCl to pH 2. The carboxylic acid precipitates as a white solid. Filter and dry.

Self-Validating Check:

- ¹H NMR (DMSO-d₆): Look for the singlet at ~8.3 ppm (C5-H). If the peak is split or shifted significantly, check for the regioisomer (1-methyl-5-difluoromethyl). The proton should appear as a triplet (Hz) around 7.0–7.3 ppm.

Medicinal & Agrochemical Applications[1][2][3][4][5][6][7]

Agrochemicals: The SDHI Class

The pyrazole-4-carboxamide is the "warhead" that binds to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase).

- Case Study: Fluxapyroxad
 - Structure: 1-methyl-3-(difluoromethyl)pyrazole-4-carboxamide linked to a polyfluorinated biphenyl amine.
 - Mechanism: The amide oxygen H-bonds with Tyrosine residues in the active site, while the difluoromethyl group sits in a hydrophobic pocket, blocking electron transport.
 - Performance: The pyrazole core provides superior hydrolytic stability in soil compared to previous generation carboxamides.

Pharmaceuticals: Kinase Inhibition

In oncology, this scaffold serves as a hinge-binder.

- FGFR Inhibitors: Recent "pan-FGFR" inhibitors utilize the 5-amino-pyrazole-4-carboxamide motif.[3] The C4-amide acts as the hinge binder, while the C5-amino group offers an additional H-bond donor, increasing selectivity.

- Design Strategy: Researchers often buy the pyrazole-4-carboxylic acid building block and couple it with complex heteroaryl amines to rapidly screen for kinase selectivity.

Structure-Activity Relationship (SAR) Data

Feature	Modification	Effect on Activity/Properties
N1 Substituent	Methyl ()	Optimal metabolic stability; standard for SDHIs.
Phenyl / Aryl	Increases lipophilicity; common in p38 MAPK inhibitors.	
Hydrogen (NH)	Allows tautomerism; often avoided due to non-specific binding unless targeting specific pockets.	
C3 Substituent	/	Critical. Increases lipophilicity and metabolic resistance. Electron-withdrawing nature acidifies the amide NH (stronger H-bond donor).
Methyl	Reduced metabolic stability; weaker binding in hydrophobic pockets.	
Amide Linker	Reverse Amide	Generally leads to loss of activity in SDHIs; geometry is crucial.

Future Outlook: C-H Activation

The frontier of this field lies in C-H activation. Rather than pre-functionalizing the pyrazole, researchers are developing Pd-catalyzed direct C-H arylations at the C5 position of pyrazole-4-carboxamides. This allows for "divergent synthesis"—making the core amide first, then decorating the ring late in the synthesis to generate libraries of drug candidates.

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